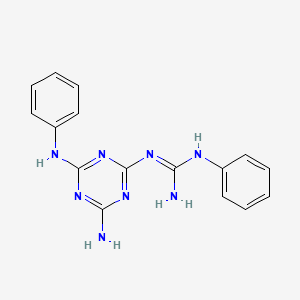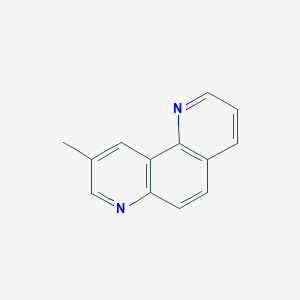
9-Methyl-1,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 9-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenanthroline derivatives.
科学的研究の応用
9-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its metal complexes have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including luminescent polymers and sensors
作用機序
The mechanism of action of 9-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species, leading to oxidative stress in cells. These effects are particularly relevant in its antimicrobial and anticancer activities .
類似化合物との比較
1,10-Phenanthroline: A widely studied compound with similar chelating properties.
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
4,7-Phenanthroline: A derivative with different substitution patterns on the phenanthroline ring
Uniqueness: 9-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents .
特性
CAS番号 |
61351-94-8 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
9-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-7-11-12(15-8-9)5-4-10-3-2-6-14-13(10)11/h2-8H,1H3 |
InChIキー |
CWTYGHVCTCNDCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC3=C2N=CC=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


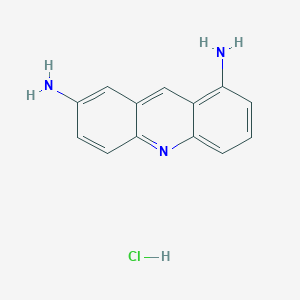

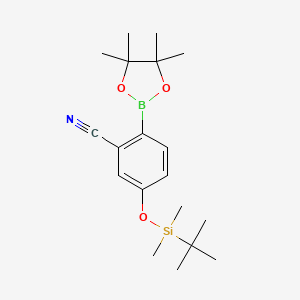
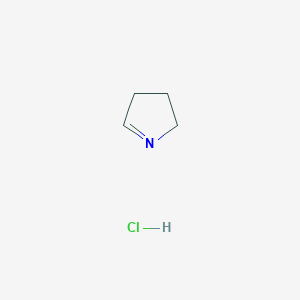
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
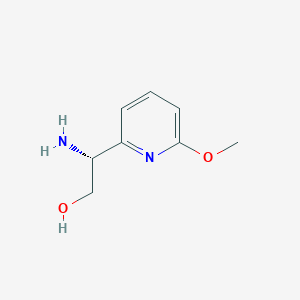
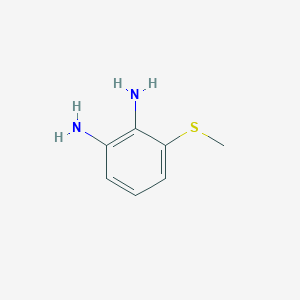
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)

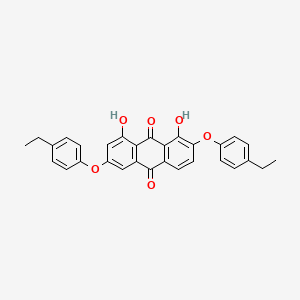
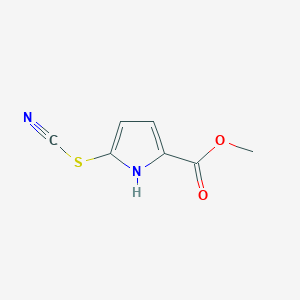
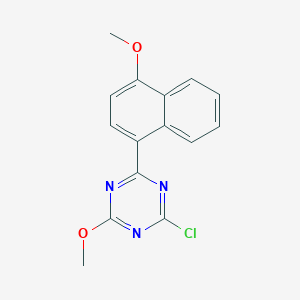
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
